molecular formula C16H10BrCl2NO3S B2999589 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate CAS No. 459186-70-0

5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate

Cat. No. B2999589
CAS RN: 459186-70-0
M. Wt: 447.12
InChI Key: OTLULFJDZCFFDG-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate is a chemical compound with potential applications in scientific research. This compound is known for its unique properties, which make it a valuable tool in various fields of study. In

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate involves its ability to bind to specific enzymes and inhibit their activity. This compound has been shown to bind to the ATP-binding site of protein kinases, preventing them from phosphorylating their substrates. This inhibition of protein kinases can lead to a decrease in cell proliferation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate can have a variety of biochemical and physiological effects. In addition to its inhibition of protein kinases, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate in lab experiments is its specificity for certain enzymes, such as protein kinases. This specificity allows researchers to target specific pathways and processes in cells, leading to a better understanding of their function. However, one limitation of using this compound is its potential toxicity. Like many chemical compounds, 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate can have adverse effects on cells and organisms at high concentrations.

Future Directions

There are several future directions for research involving 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate. One area of interest is the development of new inhibitors for protein kinases, particularly those involved in cancer. Additionally, researchers may explore the potential use of this compound as an antibiotic or anti-inflammatory agent. Finally, further studies may be conducted to better understand the toxicity and potential side effects of this compound, particularly in vivo.

Synthesis Methods

The synthesis of 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate involves a series of chemical reactions. The starting materials for the synthesis are 5,7-Dichloroquinoline and 4-bromo-3-methylbenzenesulfonyl chloride. These two compounds are reacted together in the presence of a base, such as triethylamine, to form the desired product. The reaction is typically carried out in a solvent, such as dichloromethane or acetonitrile, at room temperature for several hours.

Scientific Research Applications

5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate has shown potential for use in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its ability to inhibit certain enzymes, such as protein kinases, which play a role in various diseases, including cancer. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-bromo-3-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrCl2NO3S/c1-9-7-10(4-5-12(9)17)24(21,22)23-16-14(19)8-13(18)11-3-2-6-20-15(11)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLULFJDZCFFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrCl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate

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